molecular formula C11H7ClO2 B154300 3-Hydroxynaphthalene-2-carbonyl chloride CAS No. 1734-00-5

3-Hydroxynaphthalene-2-carbonyl chloride

Cat. No. B154300
CAS RN: 1734-00-5
M. Wt: 206.62 g/mol
InChI Key: RLCZBUOZNFAZLK-UHFFFAOYSA-N
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Description

3-Hydroxynaphthalene-2-carbonyl chloride is a chemical compound that is related to naphthalene derivatives. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis methods can give insights into its characteristics and potential synthesis pathways.

Synthesis Analysis

The synthesis of chloronaphthalenes, which are structurally related to 3-hydroxynaphthalene-2-carbonyl chloride, can be achieved from α-tetralones through a process involving chlorination, reduction, and aromatization . This method could potentially be adapted for the synthesis of 3-hydroxynaphthalene-2-carbonyl chloride by modifying the functional groups accordingly.

Molecular Structure Analysis

The molecular structure of 3-hydroxynaphthalene-2-carbonyl chloride would consist of a naphthalene ring with a hydroxyl group at the 3-position and a carbonyl chloride (acid chloride) group at the 2-position. The related compound, 3-hydroxynaphthalene-2-carboxylic acid, forms intramolecular hydrogen bonds and interacts with other components in a coordination polymer . These interactions could be indicative of the behavior of 3-hydroxynaphthalene-2-carbonyl chloride in similar environments.

Chemical Reactions Analysis

The reactivity of 3-hydroxynaphthalene-2-carbonyl chloride would likely involve the acid chloride group, which is typically reactive towards nucleophiles. The hydroxyl group could also participate in reactions, such as esterification or etherification. The synthesis of bis(2-hydroxynaphthalene-1,4-dione) derivatives involves reactions of hydroxynaphthalene derivatives with aromatic aldehydes , suggesting that 3-hydroxynaphthalene-2-carbonyl chloride could undergo similar condensation reactions with suitable aldehydes.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-hydroxynaphthalene-2-carbonyl chloride are not directly reported, related compounds can provide some insights. For example, the stability of a related compound, 3-methyl-2-chloro-2-hydroxy-2-phosphanaphthalene, suggests that the presence of a hydroxyl group adjacent to a chloro-substituted naphthalene ring can confer thermal stability . This could imply that 3-hydroxynaphthalene-2-carbonyl chloride may also exhibit stability under certain conditions.

Scientific Research Applications

Coordination Polymers

3-Hydroxynaphthalene-2-carboxylic acid, a derivative of 3-Hydroxynaphthalene-2-carbonyl chloride, plays a crucial role in the formation of coordination polymers. In one study, it was included in the grid-like structure of a coordination polymer formed from 1,3-bis(4-pyridyl)propane with cadmium(II) chloride. This structure featured cyclic secondary building blocks and guest 3-Hydroxynaphthalene-2-carboxylic acid molecules, which exhibited intramolecular hydrogen bonds and various interactions with the host coordination polymer, contributing to the formation of the grid-like structure (Phukan & Baruah, 2014).

Catalysis

Indium(III) chloride has been identified as a highly efficient and versatile catalyst for the acylation of various organic compounds, including 2-hydroxynaphthalene, under solvent-free conditions. This process utilizes carboxylic acids in conjunction with the mixed anhydride protocol, employing trifluoroacetic anhydride, highlighting the versatility and efficiency of this catalyst in the acylation process (Chakraborti & Gulhane, 2003).

Applications in Advanced Oxidation Processes and Polymer Synthesis

Advanced Oxidation Processes

The presence of chloride ions has been reported to have a dual effect on the degradation of dyes in advanced oxidation processes. A study focusing on the degradation of Acid Orange 7 in a cobalt/peroxymonosulfate advanced oxidation process revealed that high concentrations of chloride can significantly enhance dye decoloration. However, it also inhibits dye mineralization, depending on the chloride content. This process led to the formation of several chlorinated aromatic compounds, including 2-chloro-7-hydroxynaphthalene (Yuan et al., 2011).

Polymer Synthesis

3-Hydroxynaphthalene-2-carbonyl chloride is also instrumental in synthesizing novel polymers. For instance, a novel urazole containing 3-hydroxynaphthalene group was synthesized and used in the preparation of new soluble poly(urea-urethane)s. These polymers exhibit good solubility and were readily dissolved in organic solvents, displaying promising properties for various applications (Mallakpour & Rafiee, 2007).

properties

IUPAC Name

3-hydroxynaphthalene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2/c12-11(14)9-5-7-3-1-2-4-8(7)6-10(9)13/h1-6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCZBUOZNFAZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512506
Record name 3-Hydroxynaphthalene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxynaphthalene-2-carbonyl chloride

CAS RN

1734-00-5
Record name 3-Hydroxynaphthalene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

99.0 g (0.52 mol) of 3-hydroxy-2-naphthoic acid and 1 ml of N,N'-dimethylformamide are initially introduced into 600 ml of chlorobenzene and 68.5 g=42 ml (0.58 mol) of thionyl chloride are added at 40° C. The mixture is subsequently stirred at 40° C. for 1.5 h and excess thionyl chloride is then distilled off in vacuo. 776.8 g of 3-hydroxy-2-naphthoyl chloride are obtained as a clear solution in chlorobenzene.
Quantity
99 g
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reactant
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1 mL
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42 mL
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600 mL
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solvent
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Synthesis routes and methods II

Procedure details

494.0 g (2.63 mol) of 3-hydroxy-2-naphthoic acid and 2470.0 g=2872 ml of xylene are initially introduced into a 2 l four-necked flask having an internal thermometer, gas removal tube and stirrer, 6.0 g of N,N'-dimethylformamide are added, 328.0 g=201.1 ml (2.76 mol) of thionyl chloride are metered in at 47°-50°0C. over the course of 1 h and the mixture is subsequently stirred for 3 h until evolution of gas has ended. 3181.8 g of 3-hydroxy-2-naphthoyl chloride are obtained as a clear solution in xylene.
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0 (± 1) mol
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solvent
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494 g
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2872 mL
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201.1 mL
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Synthesis routes and methods III

Procedure details

To 30 grams (0.16 moles) of 2-hydroxy-3-naphthoic acid in 125 milliliters of methylene chloride was added 24 grams of thionyl chloride. The reaction mixture was maintained at reflux under a nitrogen atmosphere. After 4 hours, a dark brown solution of 2-hydroxy-3-naphthoic acid chloride was obtained. The solution was cooled to room temperature, placed in a 125 milliliter pressure equalizing funnel, and added slowly to a 200 milliliter methylene chloride solution of 24 grams of N,N-diethylaniline and 27 grams of 2,3-dichloroaniline (0.16 moles). The mixture was heated to reflux. The reaction was substantially complete after approximately 3 hours; and allowing the reaction to continue for up to 20 hours was not observed to affect the product. Half of the reacting solvent was distilled off and 50 to 100 milliliters of ethanol was introduced. After cooling the mixture to room temperature, the precipitated product was collected by filtration and washed twice with 50 milliliter portions of methanol. The crude product was then recrystallized from a mixture of duimethylformamide and methanol. Yield of the coupler compound 2-hydroxy-3-naphtho-2',3'-dichloroanilide was 37 grams (70 percent). The coupler compound exhibited the following properties:
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30 g
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reactant
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24 g
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reactant
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125 mL
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Synthesis routes and methods IV

Procedure details

Also, the azo pigments of Formula I illustrated in FIG. 5 may be prepared, for example, by reacting 2-hydroxy-3-naphthoic acid with thionyl chloride to obtain 2-hydroxy-3-naphthoic acid chloride. Subsequently, the formed acid chloride is added to a solution of N,N-diethylaniline and a halo aniline to yield a halo coupler compound. A 5 millimole amount of 2,7-diaminofluoren-9-one is then tetrazotized by an excess amount of a metal nitrite such as sodium nitrite in an aqueous hydrochloric acid solution at from about 0° C. to about 30° C., and the product is reacted with HBF4. An 11 millimole amount of the halo coupler compound previously prepared is then added to the resulting tetrazonium salt in a solution of dimethylformamide at from about 0° C. to about 30° C., followed by the addition of a base, such as sodium acetate in water, to the reaction mixture. The resulting precipitated product is a disazo pigment of Formula I, the specific compound obtained depending on the dihalo aniline selected during the preparation of the coupler compound. For example, 2,3-dichlloroaniline is selected as a reactant to obtain the coupler compound 2-hydroxy-3-naphtho-2',3'-dichloroanilide, which is then used to prepare 2,7-bis(1'azo-2'-hydroxy-3'naphtho-2",3"-dichloroanilide)fluoren-9-one. The azo pigments are isolated by filtration and purified by repetitive solvent washings, and may be characterized by elemental analysis, melting point, and IR spectroscopy.
[Compound]
Name
azo
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Synthesis routes and methods V

Procedure details

The azo pigments of Formula II listed in FIG. 6 may be prepared, for example, by reacting 2-hydroxy-3-naphthoic acid with thionyl chloride to obtain 2-hydroxy-3-naphthoic acid chloride. Subsequently, the formed acid chloride is added to a solution of N,N-diethylaniline, and an appropriately substituted aniline to yield a coupler compound. A 5 millimole amount of 2,7-diaminodibenzothiophene sulfone is then tetrazotized by an excess amount of a metal nitrite such as sodium nitrite in hydrochloric acid at from about 0° C. to about 30° C., and the product is reacted with HBF4. An 11 millimole amount of the coupler compound previously prepared is then added to the resulting tetrazonium salt in a solution of dimethylformamide at from about 0° C. to about 30° C., followed by the addition of a base, such as sodium acetate in water, to the reaction mixture. The resulting precipitated product is a disazo pigment of Formula II, the specific compound obtained depending on the substituents present in the coupler compound. For example, 3,5-difluoroaniline is selected to obtain the coupler compound 2-hydroxy-3-naphtho-3',5'-difluoroanilide, which is then used to prepare 2,7-bis(1'-azo-2'-hydroxy-3'-naphtho-3",5"-difluoroanilide)dibenzothiophene sulfone. The azo pigments are isolated by filtration and purified by repetitive solvent washings, and may be characterized by elemental analysis, melting point, and IR spectroscopy.
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azo
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